3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-9-12(10(2)20-15-9)21(18,19)14-5-6-16-7-8-17-11(16)3-4-13-17/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGRYJLGJUECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide typically involves multi-step reactions. One common approach is to start with the preparation of the imidazo[1,2-b]pyrazole core, followed by the introduction of the ethyl linker and subsequent attachment of the dimethylisoxazole-4-sulfonamide moiety. Key steps may include:
Formation of the imidazo[1,2-b]pyrazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step often involves alkylation reactions.
Introduction of the dimethylisoxazole-4-sulfonamide group: This can be done through sulfonation and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Key Structural Features:
- Pyrazole Ring : Known for its role in pharmacology.
- Oxazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Sulfonamide Group : Commonly found in drugs with antibacterial activity.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide exhibit potential anticancer properties. For instance, studies have focused on the synthesis of molecular hybrids incorporating sulfonamide fragments with triazine rings, leading to compounds with significant cytotoxic effects against various cancer cell lines .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in disease pathways. The presence of the imidazole and pyrazole rings is particularly relevant for targeting enzymes or receptors in therapeutic contexts .
Antifungal Properties
In related studies, derivatives of sulfonamides have shown antifungal activity against strains such as Candida albicans, indicating that this compound could also be explored for similar applications .
Biochemical Probes
Due to its unique chemical structure, this compound can serve as a biochemical probe in various assays. Its ability to interact with biological macromolecules makes it suitable for studying enzyme kinetics and receptor binding .
Drug Development
The compound's potential as a pharmacophore offers opportunities for developing novel therapeutic agents. Its design can be optimized to enhance potency and selectivity towards specific biological targets .
Novel Materials Development
The unique properties of this compound may also be harnessed in materials science. Its application in creating new polymers or functional materials for electronic devices is an area of ongoing research .
Case Study 1: Anticancer Activity
A study synthesized a series of compounds based on the pyrazolo[1,5-a]imidazole scaffold and evaluated their anticancer activity against breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
Research involving the inhibition of specific kinases by sulfonamide derivatives showed promising results. The study highlighted how modifications to the pyrazole ring could enhance inhibitory activity against targeted enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to target proteins, thereby modulating their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound shares the 1,2-oxazole-sulfonamide core with squaramide compound 8 and the thiazole-linked analog in . However, its pyrazoloimidazole side chain distinguishes it from benzimidazole-based PLD inhibitors (e.g., VU0155056, HLP) .
- Pyrazoloimidazole systems, as in the target compound, are less common in the evidence compared to benzimidazoles, which are prevalent in enzyme inhibitors .
Biological Activity Trends: Benzimidazole derivatives (e.g., VU0155056) exhibit strong enzyme inhibitory activity, targeting PLD with IC50 values in the nanomolar range . The pyrazoloimidazole group in the target compound may offer unique binding interactions due to its fused heterocyclic system. Squaramide compound 8, despite sharing the 1,2-oxazole-sulfonamide core, shows RNA polymerase inhibition, suggesting that side-chain modifications critically influence target specificity .
Synthetic Accessibility :
- The synthesis of sulfonamide derivatives often involves coupling hydrazine intermediates with esters or ketones (e.g., ethyl acetoacetate in ). The pyrazoloimidazole side chain may require specialized cyclization steps, similar to those used for benzimidazole derivatives .
Antimicrobial Potential: Pyrazole-quinazoline hybrids () demonstrate antimicrobial activity against plant pathogens. The pyrazoloimidazole moiety in the target compound could similarly enhance antimicrobial properties, though experimental validation is needed .
Biological Activity
3,5-Dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The presence of multiple heterocyclic rings, including imidazole and pyrazole moieties, suggests a diverse range of pharmacological applications.
Chemical Structure
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Molecular Formula : C12H15N5O3S
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, oxazolo[5,4-d]pyrimidine derivatives have shown promising activity against various cancer cell lines:
These findings suggest that derivatives of the oxazole and pyrazole scaffolds could serve as effective anticancer agents by inhibiting tumor growth with lower toxicity to normal cells.
The mechanisms through which these compounds exert their effects include:
- VEGFR-2 Inhibition : Some pyrazolo derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
- Caspase Cascade Activation : The activation of the caspase cascade leads to apoptosis in cancer cells.
Research indicates that compounds with similar structures may also inhibit various kinases involved in cancer progression, such as Janus kinases (JAKs) and Aurora A kinase .
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to the target structure have demonstrated anti-inflammatory effects. For example, a series of pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammation:
These compounds exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo and oxazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against PI3K δ isoforms, showing promising results with IC50 values ranging from 0.018 μM to 1.892 μM .
- In Vivo Studies : In vivo evaluations indicated that certain derivatives had favorable safety profiles with no acute toxicity observed at high doses (>2000 mg/kg) .
Q & A
Q. Advanced Modeling Techniques
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase), leveraging the sulfonamide moiety’s known role in substrate mimicry .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-target complexes .
How do solvent polarity and pH impact the stability of this compound in biological assays?
Q. Experimental Design Considerations
- Solvent Effects : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) to assess aggregation or precipitation risks. Polar aprotic solvents (e.g., acetonitrile) stabilize the sulfonamide group .
- pH-Dependent Stability : Conduct accelerated degradation studies at pH 2–9 (simulating gastrointestinal and physiological conditions) with HPLC monitoring. The imidazole ring may protonate at acidic pH, altering solubility .
What strategies can mitigate low yields in the final sulfonamide coupling step?
Q. Advanced Reaction Engineering
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the amine intermediate .
- Microwave Assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate coupling kinetics and improve yields by 20–30% .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption and optimize reaction termination .
How can researchers systematically analyze conflicting bioactivity data across studies?
Q. Data Contradiction Framework
- Meta-Analysis : Aggregate IC₅₀ values from enzyme inhibition assays using random-effects models to account for variability in experimental protocols (e.g., substrate concentrations, assay pH) .
- Dose-Response Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .
- Pathway Crosstalk Analysis : Use transcriptomics (RNA-seq) to identify off-target interactions that may explain divergent cellular vs. enzymatic activity .
What are the key considerations for designing SAR studies on this compound?
Q. Structure-Activity Relationship (SAR) Methodology
- Core Modifications : Synthesize analogs with variations in the oxazole (e.g., 3-methyl vs. 3-ethyl) and pyrazoloimidazole (e.g., N-substitution) groups to map pharmacophore requirements .
- Bioisosteric Replacement : Replace the sulfonamide with phosphonamide or carboxylate groups to assess tolerance for hydrogen-bond acceptors .
- In Vivo Correlation : Pair in vitro enzyme inhibition data with pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability) to prioritize analogs .
How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?
Q. Crystallography Best Practices
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) datasets for the sulfonamide-oxazole core .
- Refinement Protocols : Apply SHELXL’s TWIN/BASF commands to handle twinning in crystals with pseudo-symmetry .
- Hydrogen Bond Analysis : Generate Hirshfeld surfaces to visualize intermolecular interactions influencing crystal packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
